Molecular Weight and Lipophilicity Differentiation vs. Parent 2,1,3-Benzoxadiazol-4-amine
N-Benzyl-2,1,3-benzoxadiazol-4-amine (MW 225.25) is 90.13 Da heavier than the unsubstituted parent 2,1,3-benzoxadiazol-4-amine (MW 135.12), a difference that places the N-benzyl derivative in a higher molecular-weight tier more suitable for fragment-to-lead optimisation while retaining fragment-like characteristics . The benzyl substituent increases calculated logP by approximately 2.0–2.5 log units relative to the parent amine (estimated cLogP ~0.8 for parent vs. ~2.8–3.3 for N-benzyl derivative), substantially enhancing membrane permeability potential at the cost of aqueous solubility . This physicochemical shift is critical for central nervous system (CNS) penetrance predictions and for assays conducted in lipophilic environments.
| Evidence Dimension | Molecular weight (MW) and estimated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 225.25 g·mol⁻¹; estimated cLogP ≈ 2.8–3.3 |
| Comparator Or Baseline | 2,1,3-Benzoxadiazol-4-amine: MW = 135.12 g·mol⁻¹; estimated cLogP ≈ 0.8 (calculated via fragment-based method) |
| Quantified Difference | ΔMW = +90.13 g·mol⁻¹ (66.7% increase); ΔcLogP ≈ +2.0 to +2.5 log units |
| Conditions | Calculated physicochemical properties based on molecular structure; experimental logP not reported in primary literature for this specific compound |
Why This Matters
The substantial increase in molecular weight and lipophilicity directly impacts passive membrane permeability and solubility profiles, determining suitability for cellular vs. biochemical assays and influencing procurement decisions for fragment-library design.
